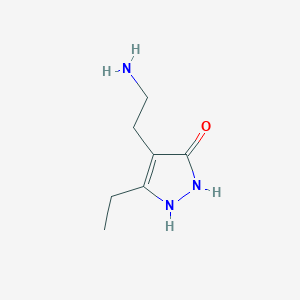

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives involves multi-component reactions that allow for the efficient formation of these compounds. For instance, the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrates a methodology that could be analogous to synthesizing 4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one, highlighting the use of ethyl 2-cyano-3,3-dimethylthioacrylate in its formation (L. Minga, 2005).

Molecular Structure Analysis

Crystal structure analysis is crucial for understanding the spatial arrangement of atoms within pyrazole derivatives. The determination of the crystal structure of related compounds by X-ray diffraction methods reveals the molecular geometry, bond lengths, and angles, providing insight into the structural aspects of 4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one. Such analyses offer a glimpse into the molecular structure, which is foundational for studying chemical reactions and properties (B. Kumar et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The synthesis and reactivity studies of such compounds demonstrate their ability to form complex structures through multi-component reactions, potentially leading to novel materials with unique properties. These studies are pivotal for understanding the chemical behavior of pyrazole derivatives under different conditions (A. P. Nikalje et al., 2016).

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Pathways

Research has explored the synthesis and application of pyrazole derivatives, highlighting innovative pathways to create these compounds. For instance, one study presents a green, solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of pyrazole compounds in generating bioactive molecules through environmentally friendly methods (H. Al-Matar et al., 2010). Another study focused on the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones using ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, underscoring the compound's role in synthesizing complex heterocyclic structures (P. S. Lebedˈ et al., 2012).

Antimicrobial and Anticancer Agents

The potential of pyrazole derivatives as antimicrobial and anticancer agents has been a significant area of investigation. A study on novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives revealed promising antimicrobial and anticancer activities, highlighting the therapeutic potential of these compounds (H. Hafez et al., 2016).

Advanced Materials and Catalysis

Pyrazole derivatives also find applications in materials science and catalysis. For example, the use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives showcases the role of pyrazole-based compounds in facilitating environmentally benign synthetic routes (B. Maleki & S. S. Ashrafi, 2014).

Fluorescent Chemosensors

The structural flexibility of pyrazole derivatives enables their application as chemosensors. A study demonstrated the synthesis and photophysical properties of a pyrazol-3-one containing push-pull chromophore, indicating the potential of these compounds in developing new fluorescent materials (Mohie E. M. Zayed et al., 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)-5-ethyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-2-6-5(3-4-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTMBKTUAVFFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NN1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)

![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)

![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)

![4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile](/img/structure/B2496633.png)

![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)